molecular formula C16H17NO4S B2494351 N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine CAS No. 353502-14-4

N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine

Cat. No.: B2494351
CAS No.: 353502-14-4
M. Wt: 319.38
InChI Key: KRBJNHMOQDJZSN-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine: is an organic compound that belongs to the class of sulfonyl glycine derivatives This compound is characterized by the presence of a sulfonyl group attached to a glycine moiety, with two methylphenyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methylphenylamine and 4-methylphenylsulfonyl chloride.

    Reaction Conditions: The 3-methylphenylamine is reacted with 4-methylphenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C.

    Formation of Intermediate: This reaction forms an intermediate sulfonamide.

    Glycine Addition: The intermediate is then reacted with glycine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine can undergo oxidation reactions, particularly at the methyl groups, forming corresponding carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as an enzyme inhibitor due to its sulfonyl group.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of new drugs.
  • Studied for its anti-inflammatory and analgesic properties.

Industry:

  • Used in the development of specialty chemicals and materials.
  • Investigated for its potential use in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This compound may also interact with cellular pathways involved in inflammation and pain, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

  • N-(3-methylphenyl)-N-[(4-chlorophenyl)sulfonyl]glycine
  • N-(3-methylphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine
  • N-(3-methylphenyl)-N-[(4-nitrophenyl)sulfonyl]glycine

Comparison:

  • N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine is unique due to the presence of two methylphenyl groups, which may influence its reactivity and interactions with biological targets.
  • Compounds with different substituents on the phenyl rings (e.g., chloro, methoxy, nitro) may exhibit different chemical and biological properties, such as altered reactivity or binding affinity to enzymes.

Properties

IUPAC Name

2-(3-methyl-N-(4-methylphenyl)sulfonylanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-12-6-8-15(9-7-12)22(20,21)17(11-16(18)19)14-5-3-4-13(2)10-14/h3-10H,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBJNHMOQDJZSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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